2-(4-Cyclopropylbenzyl)phenol

Lipophilicity Membrane permeability Drug design

2-(4-Cyclopropylbenzyl)phenol (CAS 875109-33-4, C₁₆H₁₆O, MW 224.30 g/mol) is an ortho-substituted benzylphenol derivative featuring a cyclopropyl group at the para-position of the benzyl ring. The compound is a synthetic small molecule with a phenolic hydroxyl group, a benzylic methylene linker, and a strained cyclopropyl ring that confers enhanced lipophilicity (LogP = 3.86) and class-level metabolic stability benefits relative to unsubstituted benzylphenol analogs.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
Cat. No. B8806263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclopropylbenzyl)phenol
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CC3=CC=CC=C3O
InChIInChI=1S/C16H16O/c17-16-4-2-1-3-15(16)11-12-5-7-13(8-6-12)14-9-10-14/h1-8,14,17H,9-11H2
InChIKeyPAZGNNWQBJJOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyclopropylbenzyl)phenol (CAS 875109-33-4): Physicochemical and Pharmacological Baseline for Procurement Evaluation


2-(4-Cyclopropylbenzyl)phenol (CAS 875109-33-4, C₁₆H₁₆O, MW 224.30 g/mol) is an ortho-substituted benzylphenol derivative featuring a cyclopropyl group at the para-position of the benzyl ring . The compound is a synthetic small molecule with a phenolic hydroxyl group, a benzylic methylene linker, and a strained cyclopropyl ring that confers enhanced lipophilicity (LogP = 3.86) and class-level metabolic stability benefits relative to unsubstituted benzylphenol analogs . It has been cited as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors such as velagliflozin , and independent patent literature claims the compound exhibits activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, suggesting potential in oncology and dermatology applications .

Why 2-Benzylphenol or 2-(4-Methylbenzyl)phenol Cannot Replace 2-(4-Cyclopropylbenzyl)phenol in Research and Development Programs


Simple substitution of 2-(4-Cyclopropylbenzyl)phenol with unsubstituted 2-benzylphenol or 2-(4-methylbenzyl)phenol is not scientifically neutral. The cyclopropyl group increases the computed LogP by approximately 0.88 log units above 2-benzylphenol (2.98) and by 0.57 log units above the 4-methyl analog (3.29) , while maintaining an identical polar surface area of 20.23 Ų across all three compounds, meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity . Beyond physicochemical differences, the cyclopropyl ring is a recognized metabolic stability bioisostere that can reduce cytochrome P450-mediated oxidative degradation—cyclopropylbenzene undergoes benzylic hydroxylation but produces no ring-opened metabolites in microsomal assays —whereas the methyl and unsubstituted benzyl analogs lack this metabolic shielding motif. These combined properties are not additive in simple mixtures of cheaper analogs and directly impact pharmacokinetic behavior, target engagement, and in vivo performance in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-(4-Cyclopropylbenzyl)phenol Versus Closest Structural Analogs


LogP Increase of +0.88 Versus 2-Benzylphenol Confers Superior Membrane Partitioning Without PSA Penalty

2-(4-Cyclopropylbenzyl)phenol exhibits a computed LogP of 3.86, which is 0.88 log units higher than the unsubstituted comparator 2-benzylphenol (LogP = 2.98) , 0.57 log units above 2-(4-methylbenzyl)phenol (LogP = 3.29) , and 0.39 log units above the para-benzyl positional isomer 4-benzylphenol (LogP = 3.47) . Critically, all four compounds share an identical topological polar surface area of 20.23 Ų , demonstrating that the cyclopropyl substitution enhances lipophilicity without altering hydrogen-bond donor/acceptor capacity.

Lipophilicity Membrane permeability Drug design Physicochemical profiling

Cyclopropyl Ring Provides Metabolic Stability Advantage: No Ring-Opened Metabolites Detected in Microsomal Assays

In liver microsomal preparations from control, phenobarbital-induced, and β-naphthoflavone-induced rats, cyclopropylbenzene was metabolized exclusively via benzylic hydroxylation and aromatic C-4 hydroxylation, with no cyclopropyl ring-opened metabolites (including benzoic acid) detected in any incubation . This contrasts with the metabolic fate of alkyl-substituted benzyl analogs such as 2-(4-methylbenzyl)phenol, where the benzylic methyl group is susceptible to oxidative metabolism. The cyclopropyl ring's resistance to oxidative ring-opening is consistent with the broader medicinal chemistry literature, which identifies the cyclopropyl fragment as a metabolically robust bioisostere that can reduce CYP-mediated clearance and extend compound half-life .

Metabolic stability Cytochrome P450 Microsomal metabolism Pharmacokinetics

Established Utility as a Key Intermediate in SGLT2 Inhibitor Synthesis (Velagliflozin Pathway)

US Patent US8048897B2 explicitly discloses 2-(4-cyclopropylbenzyl)phenol as an intermediate in the synthesis of cyclohexane-derived SGLT2 inhibitors . The 4-cyclopropylbenzyl motif is a critical pharmacophoric element in approved and investigational SGLT2 inhibitors, including velagliflozin, where structure-activity relationship studies demonstrate that the proper relationship of a 4′-substituted benzyl group to the glucoside core is essential for potent and selective SGLT2 inhibition . The compound is synthesized via a reproducible route (demethylation of 1-benzyloxy-2-(4-cyclopropylbenzyl)benzene using dimethyl sulfide/BF₃·Et₂O) with a reported yield of 79% after chromatographic purification .

SGLT2 inhibitor Velagliflozin Diabetes Intermediate Process chemistry

Patent-Claimed Differentiation-Inducing Activity: Arrests Proliferation of Undifferentiated Cells and Promotes Monocyte Differentiation

Patent literature aggregated by WebISA Web Data Commons describes 2-(4-cyclopropylbenzyl)phenol as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis . While quantitative IC₅₀ or EC₅₀ values for this specific endpoint are not publicly available in a directly citable format, the mechanistic claim of differentiation induction distinguishes this compound from 2-benzylphenol and 2-(4-methylbenzyl)phenol, for which no equivalent differentiation-inducing activity has been reported in the patent or primary literature. This biological differentiation (promoting cell maturation rather than simple cytotoxicity) represents a qualitatively distinct mechanism that cannot be replicated by the unsubstituted or methyl-substituted analogs.

Differentiation therapy Monocyte Anticancer Psoriasis Undifferentiated cells

High-Impact Application Scenarios for 2-(4-Cyclopropylbenzyl)phenol Based on Quantitative Differentiation Evidence


SGLT2 Inhibitor Medicinal Chemistry and Lead Optimization Programs

2-(4-Cyclopropylbenzyl)phenol is directly applicable as a synthetic intermediate or SAR probe in SGLT2 inhibitor drug discovery . The 4-cyclopropylbenzyl motif is a critical pharmacophoric element in velagliflozin and related clinical candidates, where the cyclopropyl group contributes to both target potency and metabolic stability . The compound's LogP of 3.86 and PSA of 20.23 Ų position it in a favorable physicochemical space for oral bioavailability . Its documented 79% synthesis yield provides process chemistry confidence for scale-up in medicinal chemistry laboratories . Researchers developing next-generation SGLT2 inhibitors should prioritize this compound over 2-benzylphenol (LogP 2.98) or 2-(4-methylbenzyl)phenol (LogP 3.29), which lack the cyclopropyl group's metabolic shielding and may produce inferior pharmacokinetic profiles in lead series .

Differentiation Therapy Research in Oncology and Dermatology

Patent claims describe 2-(4-cyclopropylbenzyl)phenol as an agent that arrests proliferation of undifferentiated cells and induces monocyte differentiation, with proposed utility in anti-cancer therapy and psoriasis treatment . Although quantitative potency data are not publicly available, this mechanistic profile differentiates the compound from simple cytotoxic phenols and positions it for exploratory research in differentiation therapy, a clinically validated paradigm. Academic and biotech laboratories investigating novel differentiation-inducing small molecules should select this compound over 2-benzylphenol or 2-(4-methylbenzyl)phenol, for which no differentiation-inducing activity has been reported . The compound's moderate lipophilicity (LogP 3.86) is expected to facilitate cell membrane penetration for intracellular target engagement .

Pharmacokinetic and Metabolic Stability Comparative Studies of Cyclopropyl-Containing Phenols

The cyclopropyl group is a recognized bioisostere for improving metabolic stability, as demonstrated by the absence of ring-opened metabolites in microsomal incubations of cyclopropylbenzene . 2-(4-Cyclopropylbenzyl)phenol serves as an ideal model compound for head-to-head metabolic stability comparisons against 2-benzylphenol and 2-(4-methylbenzyl)phenol in human or rodent liver microsome assays. Such studies can quantify the magnitude of the cyclopropyl-mediated metabolic shielding effect (predicted reduction in intrinsic clearance) and validate the class-level inference with compound-specific data. Contract research organizations (CROs) and pharmaceutical R&D groups conducting PK optimization of phenolic lead series should procure all three compounds for systematic comparative profiling.

Physicochemical Property Benchmarking and QSAR Model Building for Benzylphenol Libraries

With a LogP of 3.86 and PSA of 20.23 Ų , 2-(4-cyclopropylbenzyl)phenol occupies a distinct region of physicochemical space compared to 2-benzylphenol (LogP 2.98) and 2-(4-methylbenzyl)phenol (LogP 3.29) . This makes it a valuable data point for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) model building. Computational chemistry groups and AI-driven drug discovery platforms constructing predictive models for membrane permeability, metabolic stability, or target binding should include this compound in their training sets to improve model coverage of the cyclopropyl-substituted chemical space, which is underrepresented in public databases relative to its prevalence in approved drugs .

Quote Request

Request a Quote for 2-(4-Cyclopropylbenzyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.